molecular formula C12H16ClNO B12080604 (3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol

(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol

Cat. No.: B12080604
M. Wt: 225.71 g/mol
InChI Key: ZDMRHYGDMJRQCS-LLVKDONJSA-N
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Description

(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a 4-chloro-3-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The 4-chloro-3-methylbenzyl chloride undergoes a nucleophilic substitution reaction with pyrrolidine to form the intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the (3R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where the chloro group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its biological activity and potential effects on various biological pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.

    4-chloro-3-methylphenylmethylamine: A structurally similar compound with different functional groups.

    Pyrrolidin-3-ol: A simpler analog without the 4-chloro-3-methylphenylmethyl substitution.

Uniqueness

(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of the 4-chloro-3-methylphenylmethyl group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol, identified by CAS number 1604460-93-6, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC₁₂H₁₆ClNO
Molecular Weight225.71 g/mol
StructureChemical Structure

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

For instance, a study found that pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, with control compounds like ciprofloxacin showing an MIC of 2 μg/mL . This suggests that this compound could potentially exhibit comparable or superior antimicrobial properties.

The mechanism of action for compounds in this class often involves interference with bacterial cell wall synthesis or protein synthesis pathways. For example, some derivatives have been shown to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the secretion of trehalose mono-mycolate . This inhibition leads to compromised bacterial integrity and survival.

Case Studies

  • Study on Antituberculosis Activity : A study focused on various pyrrole derivatives, including those structurally related to this compound, reported promising results against Mycobacterium tuberculosis. The compounds were assessed for their ability to inhibit bacterial growth in vitro, with notable activity observed at concentrations as low as 5 µM .
  • Evaluation of Cytotoxicity : Another investigation assessed the cytotoxic effects of pyrrolidine derivatives on human cell lines. The study utilized a resazurin colorimetric assay to determine cell viability post-treatment. The results indicated that while some derivatives exhibited potent antibacterial effects, they also maintained acceptable safety profiles at therapeutic concentrations .

Table: Summary of Biological Activities

Activity TypeCompound TestedMIC (μg/mL)Reference
AntibacterialPyrrole Derivative A3.12
AntituberculosisPyrrole Derivative B5
CytotoxicityPyrrole Derivative C>50% Viability

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C12H16ClNO/c1-9-6-10(2-3-12(9)13)7-14-5-4-11(15)8-14/h2-3,6,11,15H,4-5,7-8H2,1H3/t11-/m1/s1

InChI Key

ZDMRHYGDMJRQCS-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)CN2CC[C@H](C2)O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC(C2)O)Cl

Origin of Product

United States

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